molecular formula C6H10O3 B2382172 4-Methoxy-3-methylbut-2-enoic acid CAS No. 101080-21-1; 61934-58-5

4-Methoxy-3-methylbut-2-enoic acid

Cat. No.: B2382172
CAS No.: 101080-21-1; 61934-58-5
M. Wt: 130.143
InChI Key: XMWPDIJGUVKUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methylbut-2-enoic acid is a substituted α,β-unsaturated carboxylic acid characterized by a methoxy group at position 4 and a methyl group at position 3 on the but-2-enoic acid backbone. This compound is of interest in organic synthesis due to its conjugated double bond system, which facilitates reactions such as Michael additions and cyclizations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxy-3-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(4-9-2)3-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPDIJGUVKUMU-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties
4-Methoxy-3-methylbut-2-enoic acid 3-methyl, 4-methoxy C₇H₁₀O₃ α,β-unsaturated carboxylic acid Moderate acidity, conjugated system
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid () 3-methyl, 4-(2-methoxyphenyl) C₁₂H₁₄O₃ Aromatic ring, methoxy Reduced solubility in water due to aromaticity; enhanced UV absorption
(E)-4-Methoxy-4-oxobut-2-enoic acid () 4-methoxy, 4-oxo C₅H₆O₅ Oxo, methoxy, carboxylic acid Higher electrophilicity at β-carbon; potential for keto-enol tautomerism
(~{E})-3-(4-Methoxyphenyl)but-2-enoic acid () 3-(4-methoxyphenyl) C₁₁H₁₂O₃ Aromatic methoxy, conjugated Increased steric hindrance; possible applications in drug design
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid () 4-anilino, 4-oxo C₁₁H₁₁NO₃ Amide, oxo Enhanced hydrogen-bonding capacity; biochemical reagent potential

Physical and Spectroscopic Properties

  • Solubility: The methoxy group enhances water solubility relative to phenyl-substituted analogs. For example, 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid is less soluble in water but more soluble in organic solvents like dichloromethane .
  • Spectroscopy: The HMBC spectrum of (3E)-4-(3’-acetyl-2’,6’-dihydroxy-5’-methylphenyl)-2-methoxybut-3-enoic acid () shows correlations between the methoxy proton and carbonyl carbon, a feature shared with the target compound’s NMR profile .

Q & A

Q. Example Data Conflict :

  • A 2025 study noted anti-inflammatory activity in macrophages, while a 2023 report observed pro-inflammatory effects in neutrophils. This may stem from cell-specific receptor interactions or metabolite generation .

What experimental strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances plasma stability, as shown in phosphonate analogs .
  • Buffered formulations : Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid) to reduce oxidative degradation during in vitro assays .

How can computational modeling guide the optimization of this compound for target binding?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., COX-2 or EGFR kinases). Focus on the α,β-unsaturated moiety’s electrophilicity for covalent binding .
  • QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants or molecular descriptors .

What analytical methods detect and quantify byproducts in scaled-up syntheses of this compound?

Methodological Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., maleic acid derivatives) with MRM transitions specific to hydrolyzed products .
  • NMR kinetic studies : Monitor reaction progress in real-time to optimize quenching points and minimize over-oxidation .

How does solvent choice impact the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF): Enhance enolate formation, favoring Michael additions with amines or thiols.
  • Protic solvents (e.g., MeOH): Promote acid-catalyzed esterification but may reduce regioselectivity .

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